REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH:12]1[CH2:17][CH2:16][CH:15]([S:18]([NH2:21])(=[O:20])=[O:19])[CH2:14][CH2:13]1.Cl>CCO>[NH2:3][CH:12]1[CH2:17][CH2:16][CH:15]([S:18]([NH2:21])(=[O:19])=[O:20])[CH2:14][CH2:13]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
heating until all solid material
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
FILTRATION
|
Details
|
a crystalline material was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrated was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCC(CC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |